1,2-Dioleoyl-SN-glycero-3-phosphoethanolamine-N-(dodecanylamine)
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Overview
Description
1,2-Dioleoyl-SN-glycero-3-phosphoethanolamine-N-(dodecanylamine): is a synthetic phospholipid derivative. It is a neutral phospholipid that displays sensitivity towards pH changes and is commonly used in the preparation of liposomes and giant unilamellar vesicles (GUVs) . This compound is often utilized in biochemical and biophysical studies due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Dioleoyl-SN-glycero-3-phosphoethanolamine-N-(dodecanylamine) is synthesized through a multi-step process involving the esterification of glycerol with oleic acid, followed by the phosphorylation of the resulting diacylglycerol.
Industrial Production Methods: Industrial production of this compound typically involves large-scale esterification and phosphorylation reactions under controlled conditions. The process requires precise temperature and pH control to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1,2-Dioleoyl-SN-glycero-3-phosphoethanolamine-N-(dodecanylamine) undergoes various chemical reactions, including:
Oxidation: The double bonds in the oleoyl chains can be oxidized under specific conditions.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Alkyl halides and other electrophiles are used for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of the oleoyl chains.
Reduction: Saturated phospholipid derivatives.
Substitution: Various substituted phospholipid derivatives.
Scientific Research Applications
Chemistry: 1,2-Dioleoyl-SN-glycero-3-phosphoethanolamine-N-(dodecanylamine) is used as an emulsifier to facilitate DNA-liposome complex transport across membranes. It is also used in combination with cationic phospholipids to increase efficiency during DNA transfection studies .
Biology: In biological research, this compound is used to study membrane structures such as liposomes and lipid rafts. It serves as a fluorescence label for lipid membranes .
Medicine: The compound is utilized in gene therapy as a non-viral method of gene delivery. It forms heterogeneous liposomes with cationic lipids, which are used as delivery vehicles for therapeutic agents .
Industry: In the industrial sector, 1,2-Dioleoyl-SN-glycero-3-phosphoethanolamine-N-(dodecanylamine) is used in the preparation of liposome stock solutions for depositing lipid bilayers on various surfaces .
Mechanism of Action
1,2-Dioleoyl-SN-glycero-3-phosphoethanolamine-N-(dodecanylamine) exerts its effects by integrating into lipid bilayers and altering their properties. It decreases fluorescence lifetime and increases acyl-chain order in mixed membranes . The compound is an essential component of cationic liposomes designed to deliver DNA into specific cell lines, such as gliosarcoma and kidney cells .
Comparison with Similar Compounds
1,2-Dioleoyl-SN-glycero-3-phosphoethanolamine: A neutral phospholipid used in similar applications.
1,2-Dioleoyl-SN-glycero-3-phosphoethanolamine-N-(methoxy(polyethylene glycol)-2000): Used in lipid bilayer preparation.
1,2-Dioleoyl-SN-glycero-3-phosphoethanolamine, 7-nitrobenzofurazan-labeled: Used as a fluorescence label for lipid membranes.
Uniqueness: 1,2-Dioleoyl-SN-glycero-3-phosphoethanolamine-N-(dodecanylamine) is unique due to its dodecanylamine group, which enhances its ability to form stable liposomes and facilitates its use in gene delivery and other biomedical applications .
Properties
Molecular Formula |
C53H101N2O9P |
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Molecular Weight |
941.3 g/mol |
IUPAC Name |
2-(12-azaniumyldodecanoylamino)ethyl 2,3-di(octadec-9-enoyloxy)propyl phosphate |
InChI |
InChI=1S/C53H101N2O9P/c1-3-5-7-9-11-13-15-17-19-21-23-27-31-35-39-43-52(57)61-48-50(64-53(58)44-40-36-32-28-24-22-20-18-16-14-12-10-8-6-4-2)49-63-65(59,60)62-47-46-55-51(56)42-38-34-30-26-25-29-33-37-41-45-54/h17-20,50H,3-16,21-49,54H2,1-2H3,(H,55,56)(H,59,60) |
InChI Key |
HOOLPMPNZPBWNI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=O)CCCCCCCCCCC[NH3+])OC(=O)CCCCCCCC=CCCCCCCCC |
Origin of Product |
United States |
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